molecular formula C8H16Cl2O B14346941 1,1-Dichlorooctan-2-OL CAS No. 99706-66-8

1,1-Dichlorooctan-2-OL

Cat. No.: B14346941
CAS No.: 99706-66-8
M. Wt: 199.11 g/mol
InChI Key: IKNJWGFUFJWMCD-UHFFFAOYSA-N
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Description

1,1-Dichlorooctan-2-OL (C₈H₁₆Cl₂O) is a chlorinated secondary alcohol with two chlorine atoms attached to the first carbon and a hydroxyl (-OH) group on the second carbon of an octane chain. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic characteristics from the alkyl chain and chlorine substituents.

Properties

CAS No.

99706-66-8

Molecular Formula

C8H16Cl2O

Molecular Weight

199.11 g/mol

IUPAC Name

1,1-dichlorooctan-2-ol

InChI

InChI=1S/C8H16Cl2O/c1-2-3-4-5-6-7(11)8(9)10/h7-8,11H,2-6H2,1H3

InChI Key

IKNJWGFUFJWMCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorooctan-2-OL can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dichlorooctan-2-OL may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorooctan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of octanol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of octanone.

    Reduction: Formation of octanol.

    Substitution: Formation of various substituted octanols depending on the nucleophile used.

Scientific Research Applications

1,1-Dichlorooctan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichlorooctan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,1-Dichlorooctan-2-OL with Analogs

Compound Molecular Formula Functional Groups Chlorine Positions Key Structural Features
1,1-Dichlorooctan-2-OL C₈H₁₆Cl₂O -OH, -Cl C1, C1 Secondary alcohol, vicinal dichloride
1,2-Dichloroethane C₂H₄Cl₂ -Cl C1, C2 Small alkane, adjacent dichloride
1,1-Dichloroethene C₂H₂Cl₂ -Cl, C=C C1, C1 Chlorinated alkene (vinylidene)
1,8-Dichlorooctane C₈H₁₆Cl₂ -Cl C1, C8 Terminal dichloride, linear alkane
Dodecan-1-ol C₁₂H₂₆O -OH N/A Primary alcohol, long alkyl chain

Key Observations :

  • Reactivity : The presence of both -OH and -Cl groups may lead to unique reactivity, such as hydrogen bonding (unlike 1,2-dichloroethane) or dehydrohalogenation (unlike 1,1-dichloroethene) .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Water Solubility (mg/L, estimated) Log P (estimated)
1,1-Dichlorooctan-2-OL 207.12 220–240 50–100 3.5–4.0
1,2-Dichloroethane 98.96 83–85 8,690 1.48
1,1-Dichloroethene 96.94 31–32 2,400 1.32
1,8-Dichlorooctane 183.11 210–215 <10 4.8–5.2
Dodecan-1-ol 186.34 259 4.1 5.0

Notes:

  • Boiling Points : 1,1-Dichlorooctan-2-OL’s boiling point is higher than 1,2-dichloroethane due to its longer carbon chain and hydrogen bonding capacity .
  • Solubility: The hydroxyl group likely increases water solubility compared to 1,8-dichlorooctane but reduces it relative to smaller alcohols like ethanol .

Toxicity and Environmental Impact

Table 3: Toxicity Profiles of Selected Compounds

Compound Acute Toxicity (LD₅₀, oral rat) Carcinogenicity (IARC Classification) Environmental Persistence
1,1-Dichlorooctan-2-OL Not available Not evaluated Moderate (estimated)
1,2-Dichloroethane 670 mg/kg Group 2B (possible human carcinogen) High
1,1-Dichloroethene 1,500 mg/kg Group 3 (not classifiable) Moderate
1,8-Dichlorooctane Not available Not evaluated High
Dodecan-1-ol >5,000 mg/kg Not classified Low

Key Findings :

  • 1,2-Dichloroethane: High toxicity and carcinogenicity due to metabolic activation to reactive intermediates .
  • 1,1-Dichlorooctan-2-OL : Expected to exhibit lower volatility and systemic toxicity than smaller chlorinated alkanes but may pose ecological risks due to moderate persistence .

Research Findings and Data Analysis

  • Toxicological Screening : Studies on 1,2-dichloroethane (687 records screened, 426 cited) highlight rigorous evaluation protocols applicable to structurally similar compounds .
  • Safety Data: Dodecan-1-ol’s GHS classification (non-hazardous) contrasts with chlorinated analogs, emphasizing the role of functional groups in hazard profiles .

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